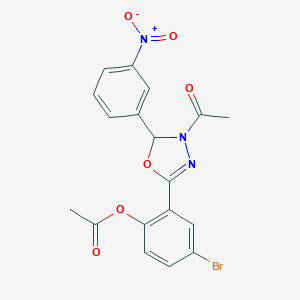
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its antitumor, antimicrobial, and anti-inflammatory activities, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the body, which help to protect against oxidative stress. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, which is beneficial for the treatment of diabetes.
実験室実験の利点と制限
One of the major advantages of using 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments is its broad range of activities. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate. One of the areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to determine its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and other related disorders. Additionally, its potential use as an antimicrobial agent for the treatment of bacterial and fungal infections warrants further investigation. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a versatile compound with potential applications in various fields of scientific research. Its broad range of activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, make it a promising compound for further study. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further studies are needed to determine its efficacy and safety for various applications.
合成法
The synthesis of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the reaction of 4-bromoacetophenone, 3-nitrobenzohydrazide, and acetic anhydride in the presence of phosphoric acid as a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
科学的研究の応用
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C18H14BrN3O6 |
|---|---|
分子量 |
448.2 g/mol |
IUPAC名 |
[2-[3-acetyl-2-(3-nitrophenyl)-2H-1,3,4-oxadiazol-5-yl]-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H14BrN3O6/c1-10(23)21-18(12-4-3-5-14(8-12)22(25)26)28-17(20-21)15-9-13(19)6-7-16(15)27-11(2)24/h3-9,18H,1-2H3 |
InChIキー |
MNYWFOZRZXJSCO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
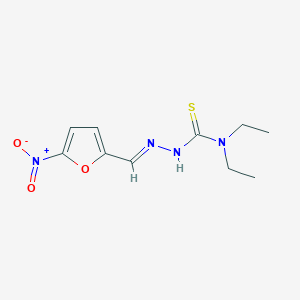
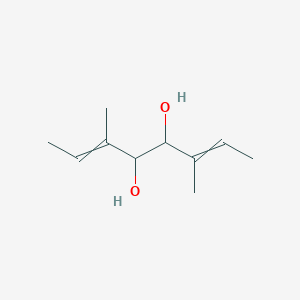
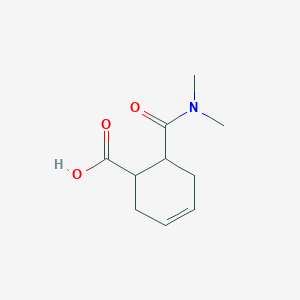
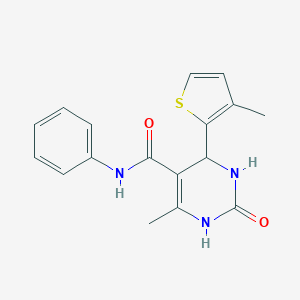
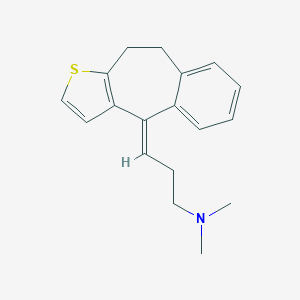
![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)
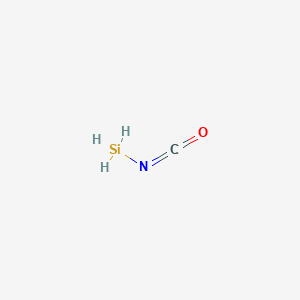
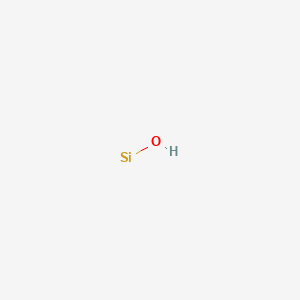

![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)


acetate](/img/structure/B228245.png)